molecular formula C14H12F5N5O6S B14429688 Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- CAS No. 82097-14-1

Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-

Cat. No.: B14429688
CAS No.: 82097-14-1
M. Wt: 473.33 g/mol
InChI Key: FJIUIWNEXOZLCN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group, a triazine ring, and a pentafluoroethoxy group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- typically involves multiple steps. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific solvents and temperature controls to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- exerts its effects involves interactions with specific molecular targets. The triazine ring and benzenesulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Uniqueness

Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

82097-14-1

Molecular Formula

C14H12F5N5O6S

Molecular Weight

473.33 g/mol

IUPAC Name

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(1,1,2,2,2-pentafluoroethoxy)phenyl]sulfonylurea

InChI

InChI=1S/C14H12F5N5O6S/c1-28-11-21-9(22-12(23-11)29-2)20-10(25)24-31(26,27)8-6-4-3-5-7(8)30-14(18,19)13(15,16)17/h3-6H,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

FJIUIWNEXOZLCN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2OC(C(F)(F)F)(F)F)OC

Origin of Product

United States

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